N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide

Lipophilicity Physicochemical profiling ADME prediction

Select this N-Pyridin-3-yl derivative for its therapeutically relevant C₁₂H₁₆N₄O₂S scaffold that extends beyond simpler hydrazinecarbothioamide analogs. The tetrahydro-2H-pyran-4-ylcarbonyl modification uniquely expands the binding surface (TPSA 107 Ų, 4 H-bond acceptors) for metalloenzyme (urease/arginase) pocket engagement, while maintaining Rule-of-5 compliance (XLogP3 0.3). Achieve reliable SAR insights with verified ≥98% purity, eliminating impurities that confound early-stage biological results.

Molecular Formula C12H16N4O2S
Molecular Weight 280.35 g/mol
CAS No. 1858249-71-4
Cat. No. B1409425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide
CAS1858249-71-4
Molecular FormulaC12H16N4O2S
Molecular Weight280.35 g/mol
Structural Identifiers
SMILESC1COCCC1C(=O)NNC(=S)NC2=CN=CC=C2
InChIInChI=1S/C12H16N4O2S/c17-11(9-3-6-18-7-4-9)15-16-12(19)14-10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,17)(H2,14,16,19)
InChIKeyDOMHWFOHFQYNQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide: Key Physicochemical & Structural Profile for Research Procurement


N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide (CAS 1858249-71-4) is a heterocyclic hydrazinecarbothioamide derivative with a molecular formula of C₁₂H₁₆N₄O₂S and a molecular weight of 280.35 g/mol [1]. It features a pyridin-3-yl group, a tetrahydro-2H-pyran-4-ylcarbonyl moiety, and a central hydrazinecarbothioamide (NH–NH–C(=S)–NH–) scaffold [1]. The compound exhibits a computed XLogP3 of 0.3, a topological polar surface area (TPSA) of 107 Ų, 3 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. These properties place it in a moderately polar, Rule-of-5 compliant chemical space that is distinct from simpler hydrazinecarbothioamide analogs.

Critical Physicochemical Divergence: Why N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide Cannot Be Swapped with Closest Analogs


Hydrazinecarbothioamide derivatives sharing the pyridin-3-yl core are often treated as interchangeable building blocks in procurement decisions; however, this assumption is flawed. Even subtle structural modifications—such as the introduction of a tetrahydro-2H-pyran-4-ylcarbonyl group—produce measurable shifts in key physicochemical descriptors, including lipophilicity (XLogP3), polar surface area (TPSA), hydrogen bond acceptor count, and rotatable bond count [1][2]. These changes can alter membrane permeability, target engagement, and metabolic stability, meaning that the biological performance of the parent compound or alternative N-acyl derivatives cannot be reliably extrapolated to the present compound [3]. The following quantitative evidence demonstrates exactly where this compound diverges from its closest structural neighbors.

Head-to-Head Quantitative Evidence: Differentiating N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide from Closest Analogs


Lipophilicity Shift: XLogP3 of 0.3 vs. 0.1 for the Parent Hydrazinecarbothioamide

Compared to its closest structural analog, N-(pyridin-3-yl)hydrazinecarbothioamide (CAS 34955-25-4, MW 168.22), the target compound carries an additional tetrahydro-2H-pyran-4-ylcarbonyl group that increases the computed XLogP3 from 0.1 to 0.3 [1][2]. This ΔLogP of +0.2 log unit represents a measurable shift in lipophilicity that can influence passive membrane permeability and non-specific protein binding [1][2].

Lipophilicity Physicochemical profiling ADME prediction

Polar Surface Area Expansion: TPSA of 107 Ų vs. 95.1 Ų for the Parent Analog

The addition of the tetrahydro-2H-pyran-4-ylcarbonyl group raises the topological polar surface area (TPSA) from 95.1 Ų (parent compound) to 107 Ų [1][2]. This 11.9 Ų increase (12.5% relative increase) remains below the widely accepted 140 Ų threshold for oral bioavailability, while providing additional hydrogen-bond acceptor capacity (4 acceptors vs. 3 in the parent) [1][2].

Polar surface area Drug-likeness Oral bioavailability

Increased Molecular Complexity: MW 280.35 and Rotatable Bond Count of 2 vs. Simpler Analogs

At 280.35 g/mol, the target compound is substantially larger than the parent N-(pyridin-3-yl)hydrazinecarbothioamide (168.22 g/mol) [1][2]. It also features 2 rotatable bonds compared to 1 in the parent, introducing modest conformational flexibility without excessive entropy penalty [1][2]. In a class-level analysis, the N-substituted hydrazine-carbothioamide series (MW range ~250–350 g/mol) demonstrated urease inhibitory activity with IC₅₀ values spanning 8.45 ± 0.14 to 25.72 ± 0.23 µM, indicating that compounds in this molecular weight range are capable of potent target engagement [3].

Molecular weight Conformational flexibility Fragment-based drug design

Commercial Purity Benchmark: ≥98% Assured Purity vs. Standard 95% Grades

While the parent compound N-(pyridin-3-yl)hydrazinecarbothioamide is commonly supplied at 95% purity , the target compound is available from certified commercial sources at assay-documented purity of 98% (HPLC) and NLT 97% . This higher purity specification reduces the risk of indeterminate byproducts that can confound biological assay results.

Chemical purity Procurement specification Reproducibility

Priority Application Scenarios for N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide Based on Quantitative Differentiation


Enzyme Inhibitor Screening Against Urease and Related Hydrolase Targets

The hydrazinecarbothioamide scaffold, including N-substituted analogs, has demonstrated validated urease inhibition with IC₅₀ values in the low-micromolar range (8.45–25.72 µM) [3]. The target compound's expanded binding surface (MW 280.35, TPSA 107 Ų, 4 H-bond acceptors vs. 3 in the parent) may enable additional interactions with catalytic nickel ions or active-site residues, making it a strong candidate for direct screening in urease, arginase, or other binuclear metalloenzyme assays.

Physicochemically Differentiated Probe for ADME Structure–Property Relationship Studies

With an XLogP3 of 0.3, TPSA of 107 Ų, and 2 rotatable bonds, this compound occupies a polar, Rule-of-5-compliant property space that is clearly distinguished from both the leaner pyridin-3-yl-hydrazinecarbothioamide parent (XLogP3 0.1, TPSA 95.1 Ų) and the bulkier, more lipophilic N-(4-isopropylphenyl) analog (MW 321.4 g/mol, predicted higher LogP) [1][2][4]. This makes it an informative probe for correlating incremental physicochemical changes with experimental ADME parameters (Caco-2 permeability, microsomal stability, plasma protein binding).

Fragment-Based Drug Design and Scaffold Elaboration

The compound's combination of a pyridin-3-yl moiety (metal-coordinating and π-stacking capable), a tetrahydro-2H-pyran ring (solubility-enhancing sp³ character), and a thioamide group (potential zinc-binding and halogen-bond accepting) provides a chemically diverse starting point for fragment elaboration [1]. Its verified commercial purity (≥98%) ensures that initial biochemical results are not compromised by confounding impurities—a frequent failure point in fragment screening libraries .

Structure–Activity Relationship Studies of Heterocyclic Antimicrobial and Anticancer Agents

Hydrazinecarbothioamide derivatives have been investigated for antimicrobial, anticancer, and tyrosinase-inhibitory activities across multiple independent studies [3][5]. The target compound's structural divergence from the well-characterized parent—specifically its 112 g/mol higher molecular weight and additional hydrogen bond acceptor—positions it as a logical next step in SAR exploration. Researchers seeking to expand a hit series beyond the limited property space of the parent scaffold will find the target compound a directly comparable yet meaningfully differentiated candidate for testing in bacterial growth inhibition or cancer cell line cytotoxicity panels.

Quote Request

Request a Quote for N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.